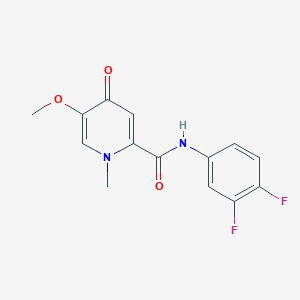

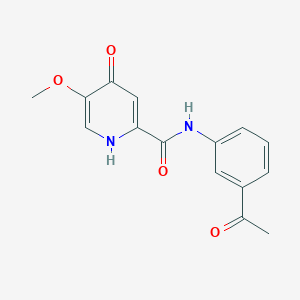

![molecular formula C21H19FN4O4 B6556223 2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 1040634-74-9](/img/structure/B6556223.png)

2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 4- (4-aroylpiperazine-1-carbonyl)benzenesulfonamide . It has been developed based on X-ray crystallographic studies on the 4- (4- (2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide in complex with the brain expressed hCA VII . Among a series of thirteen benzenesulfonamides, this compound showed remarkable affinity towards hCA VII (K i : 4.3 nM) and good selectivity over the physiologically widespread hCA I when compared to Topiramate (TPM) .

Synthesis Analysis

The compound was synthesized as part of a series of 4- (4 (hetero)aroylpiperazine-1-carbonyl)benzene-1-sulfonamides . The synthesis process was guided by docking simulations to evaluate their capability to fit the hCA VII catalytic cavity .Molecular Structure Analysis

The molecular structure of this compound was determined through X-ray crystallographic studies . It was found to fit well within the catalytic cavity of hCA VII, a human Carbonic Anhydrase .Mecanismo De Acción

Target of Action

The compound F5320-0201 primarily targets PARP (Poly ADP-Ribose Polymerase) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

F5320-0201 acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells that are deficient in certain DNA repair pathways.

Direcciones Futuras

The development of this compound represents a significant step towards tackling the challenge of isoform selectivity among human Carbonic Anhydrases (hCAs) . Future research could focus on further optimizing the structure of this compound to enhance its selectivity and potency, as well as conducting in-depth safety and efficacy studies.

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)14-26-19(27)8-7-17(23-26)20(28)24-9-11-25(12-10-24)21(29)18-2-1-13-30-18/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANCHDQDWHEQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)

![2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556145.png)

![5-methoxy-1-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556160.png)

![5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556167.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556182.png)

![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556205.png)

![1-[(4-fluorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6556210.png)

![2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B6556218.png)

![2-[(4-fluorophenyl)methyl]-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6556238.png)